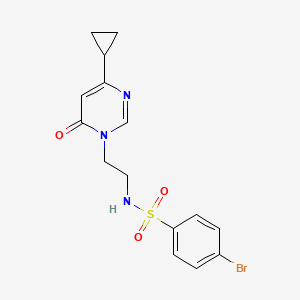![molecular formula C19H11ClF3N3O2S2 B2627699 2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 919735-96-9](/img/structure/B2627699.png)
2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H11ClF3N3O2S2 and its molecular weight is 469.88. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Design
A study conducted by Stearns et al. (2002) investigated the pharmacokinetics and oral bioavailability of a similar compound, focusing on its behavior in rats, dogs, and monkeys. The research aimed to understand how modifications to the molecular structure could influence oral absorption and hepatic first-pass metabolism, with findings suggesting that certain prodrug strategies might enhance oral bioavailability by altering absorption or reducing first-pass effects Stearns et al., 2002.
Antimicrobial and Antitumor Activities
Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide moiety, demonstrating significant anticonvulsant activities. This research highlights the potential for such compounds to be developed into new therapeutic agents with neuroprotective properties Farag et al., 2012.
Sławiński and Brzozowski (2006) explored novel benzenesulfonamide derivatives for their in vitro antitumor activities. One compound showed remarkable activity against specific cancer cell lines, indicating the promise of sulfonamide derivatives in cancer therapy Sławiński & Brzozowski, 2006.
Binding Modes and Enzyme Inhibition
Hughes et al. (2016) delved into the complex binding modes of a PPARγ partial agonist, revealing how the compound interacts with both orthosteric and allosteric sites of the receptor. This study provides insights into the nuanced mechanisms through which such compounds can modulate receptor activity, offering pathways for the development of more targeted therapies Hughes et al., 2016.
Chemical Synthesis and Material Application
In the field of material science, Mohamed et al. (2020) explored the synthesis of azodyes incorporating a sulfonamide moiety for the UV protection and antimicrobial treatment of cotton fabrics. This research signifies the versatility of sulfonamide derivatives beyond pharmaceuticals, extending into materials engineering for functional textiles Mohamed et al., 2020.
Propiedades
IUPAC Name |
2-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O2S2/c20-14-8-5-12(19(21,22)23)10-16(14)30(27,28)26-13-6-3-11(4-7-13)17-25-15-2-1-9-24-18(15)29-17/h1-10,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYIUGCLGBMTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid](/img/structure/B2627617.png)




![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)

![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)




![2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2627636.png)
